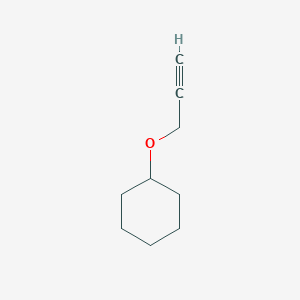

Cyclohexane, (2-propynyloxy)-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-ynoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJRVNWTWHVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454899 | |

| Record name | Cyclohexane, (2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-07-1 | |

| Record name | Cyclohexane, (2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexane, 2 Propynyloxy and Analogues

Strategies for Incorporating the 2-Propynyloxy Moiety

The introduction of the 2-propynyloxy group, a functional group containing a terminal alkyne, is a key step in the synthesis of the target compound and its derivatives. This can be achieved through direct alkylation or by modifying existing functional groups.

Alkylation Approaches

The most direct and widely used method for forming the ether linkage in Cyclohexane (B81311), (2-propynyloxy)- is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a classic S\textsubscript{N}2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgmasterorganicchemistry.com In this approach, an alkoxide ion, generated by deprotonating cyclohexanol (B46403), acts as a nucleophile. chemistrysteps.comyoutube.com This nucleophile then attacks a primary alkyl halide, such as propargyl bromide or propargyl chloride, displacing the halide leaving group to form the desired ether. wikipedia.orgbyjus.com

The general mechanism involves the following steps:

Deprotonation: Cyclohexanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclohexoxide. youtube.com The use of sodium hydride is advantageous as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture. youtube.com

Nucleophilic Attack: The resulting cyclohexoxide ion attacks the electrophilic carbon of the propargyl halide in a concerted, single-step mechanism, leading to the formation of a new carbon-oxygen bond and the cleavage of the carbon-halide bond. masterorganicchemistry.combyjus.com

For the synthesis to be efficient via the S\textsubscript{N}2 pathway, the alkyl halide must be primary or methyl, which is the case for propargyl halides. masterorganicchemistry.combyjus.com Secondary or tertiary alkyl halides would favor elimination reactions as a competing pathway. wikipedia.orgbyjus.com The Williamson ether synthesis is versatile and can be used to prepare both symmetrical and unsymmetrical ethers. chemistrysteps.combyjus.com

| Reactant 1 | Reactant 2 | Base | Mechanism | Product |

| Cyclohexanol | Propargyl Bromide | Sodium Hydride (NaH) | S\textsubscript{N}2 | Cyclohexane, (2-propynyloxy)- |

| Cyclohexanol | Propargyl Chloride | Potassium Hydroxide (KOH) | S\textsubscript{N}2 | Cyclohexane, (2-propynyloxy)- |

Functional Group Interconversions

One potential FGI strategy involves the conversion of a sulfonate ester, such as a tosylate or mesylate, derived from cyclohexanol. Sulfonates are excellent leaving groups, often better than halides. vanderbilt.edu The alcohol is first converted to a sulfonate ester, which can then be displaced by a propargyl alkoxide (the conjugate base of propargyl alcohol). This two-step process (sulfonylation followed by nucleophilic substitution) can sometimes offer better control and yields compared to direct alkylation of the alcohol.

Another FGI pathway could involve starting with a different ether on the cyclohexane ring and performing a cleavage and subsequent re-etherification. For instance, a silyl (B83357) ether could be cleaved, and the resulting alcohol could then be alkylated with a propargyl halide as described in the Williamson synthesis.

These interconversions are fundamental in organic synthesis, allowing chemists to strategically modify molecules to build more complex structures from simpler precursors. imperial.ac.ukfiveable.me

Synthesis of Precursors and Intermediates (e.g., tert-butyldimethyl(2-propynyloxy)silane)

In multi-step syntheses, it is often necessary to protect reactive functional groups. The terminal alkyne and the hydroxyl group of propargyl alcohol are both reactive. tert-Butyldimethyl(2-propynyloxy)silane is a key intermediate where the hydroxyl group of propargyl alcohol is protected by a tert-butyldimethylsilyl (TBDMS) group. chemicalbook.comechemi.comsigmaaldrich.com This protection strategy prevents the alcohol from undergoing unwanted side reactions while other transformations are carried out on a different part of the molecule.

The synthesis of this precursor typically involves reacting propargyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). The TBDMS group is robust enough to withstand many reaction conditions but can be selectively removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

This protected alkyne, tert-butyldimethyl(2-propynyloxy)silane, is an aliphatic terminal alkyne used in various organic syntheses. chemicalbook.comechemi.com It can be used, for example, to introduce the protected propargyloxy moiety onto a molecule. Once in place, the TBDMS protecting group can be removed to reveal the free propargyl alcohol, which can then be used in subsequent reactions, such as forming an ether with a cyclohexane derivative.

| Precursor/Intermediate | CAS Number | Molecular Formula | Key Use |

| tert-Butyldimethyl(2-propynyloxy)silane | 76782-82-6 | C₉H₁₈OSi | Protected form of propargyl alcohol for organic synthesis. echemi.comsigmaaldrich.com |

Stereoselective Synthesis of Cyclohexane Derivatives

Achieving stereocontrol in the synthesis of substituted cyclohexanes is crucial, as the spatial arrangement of substituents significantly impacts the molecule's properties. rsc.org For Cyclohexane, (2-propynyloxy)-, stereoselective synthesis would aim to control the configuration (cis/trans or axial/equatorial) of the 2-propynyloxy group relative to other substituents on the cyclohexane ring.

One primary strategy involves using a stereochemically defined cyclohexanol precursor. For instance, starting with pure cis-4-methylcyclohexanol or trans-4-methylcyclohexanol would lead to products with a defined relative stereochemistry. The Williamson ether synthesis proceeds via an S\textsubscript{N}2 mechanism, which involves an inversion of configuration at the electrophilic carbon. wikipedia.org However, in the synthesis of Cyclohexane, (2-propynyloxy)-, the stereocenter is on the nucleophile (the cyclohexoxide), and thus its configuration is retained during the reaction.

For intramolecular Williamson ether synthesis on cyclohexane systems, the reacting groups (the hydroxyl and the leaving group) must be able to adopt an anti-periplanar orientation for the reaction to occur, which often requires them to be in axial positions. chemistrysteps.com

More advanced methods might involve asymmetric catalysis to introduce chirality. For example, a photocatalyzed [4+2] cycloaddition has been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity, demonstrating that modern synthetic methods can forge specific stereogenic centers on a cyclohexane ring. nih.gov While not directly applied to the target molecule, such principles could be adapted. The synthesis of complex polycyclic systems containing cyclohexane rings has also been achieved with total stereoselectivity, underscoring the importance and feasibility of controlling stereochemical outcomes. rsc.orgresearchgate.net

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govpharmacyjournal.org Applying these principles to the synthesis of Cyclohexane, (2-propynyloxy)- can lead to more sustainable and efficient manufacturing. europeanpharmaceuticalreview.com

Key areas for green improvements include:

Safer Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or even performing reactions under solventless conditions. nih.govpnas.org

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents improves atom economy and reduces waste. nih.gov For instance, developing a catalytic version of the Williamson ether synthesis would be a significant green advancement.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. nih.gov Microwave-assisted and ultrasound-assisted syntheses are techniques that can often accelerate reactions and reduce energy requirements. nih.gov

Flow Chemistry: A study has demonstrated the efficient transformation of a precursor into its propargyl ether derivative under flow conditions. rsc.org This technique allows for better control over reaction parameters, improved safety, and easier scalability, all of which are tenets of green chemistry.

By focusing on atom economy, reducing waste streams, and utilizing less hazardous materials, the synthesis of Cyclohexane, (2-propynyloxy)- and its analogues can be made more environmentally responsible. nih.goveuropeanpharmaceuticalreview.com

Reaction Mechanisms and Reactivity of Cyclohexane, 2 Propynyloxy

Reactivity of the 2-Propynyloxy Functional Group

The terminal alkyne in the 2-propynyloxy group is the primary site of chemical reactivity. Its reactions can be broadly categorized into activation of the alkyne bond followed by addition, cycloisomerization, and cycloaddition reactions.

The triple bond of the alkyne in the 2-propynyloxy moiety can be activated by various catalysts, rendering it susceptible to nucleophilic attack. This activation is a key step in a wide range of addition reactions.

Transition metals, particularly gold complexes, are highly effective in activating alkynes. nih.govrsc.org Gold(I) and gold(III) catalysts can coordinate to the alkyne, increasing its electrophilicity and facilitating the addition of nucleophiles. nih.gov Brønsted acids and iodine can also serve as activators for alkyne transformations. rsc.org

Once activated, the alkyne can undergo a variety of addition reactions. These include the addition of water (hydration) to form ketones, as well as the addition of other nucleophiles like alcohols and amines. nih.govacs.org The regioselectivity of these additions, meaning which carbon of the alkyne the nucleophile attacks, can often be controlled by the choice of catalyst and reaction conditions.

A notable example of an addition reaction involving a related propargyl ether is the Nicholas reaction. This reaction utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation, which can then be attacked by a nucleophile. nih.gov This method provides an alternative to traditional Williamson ether synthesis for forming propargyl ethers under non-basic conditions. nih.gov

Addition reactions can also be achieved using organometallic reagents. For instance, the addition of allenyl/propargyl zirconium complexes, derived from propargyl ethers, to aldehydes can produce either homopropargylic alcohols or α-hydroxyallenes, depending on the reaction conditions and the structure of the starting materials. acs.org

The table below summarizes various addition reactions applicable to propargyl ethers, which are structurally analogous to Cyclohexane (B81311), (2-propynyloxy)-.

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| Hydration | Gold(I) complexes | Ketones | acs.org |

| Nucleophilic Addition | Gold(I) or Gold(III) complexes, Brønsted acids, Iodine | Varies with nucleophile (e.g., ethers, amines) | nih.govrsc.org |

| Nicholas Reaction | Dicobalt hexacarbonyl, Lewis acid | Propargyl ethers | nih.gov |

| Addition to Aldehydes | Allenyl/propargyl zirconium complexes | Homopropargylic alcohols or α-hydroxyallenes | acs.org |

Cycloisomerization reactions are intramolecular processes where a molecule rearranges to form a cyclic isomer. Propargyl ethers, including derivatives of Cyclohexane, (2-propynyloxy)-, are excellent substrates for these transformations, particularly when catalyzed by gold complexes. nih.govfrontiersin.org Gold catalysts are known for their high affinity for alkynes, activating them towards intramolecular nucleophilic attack. acs.org

In a typical gold-catalyzed cycloisomerization of a propargyl ether containing an additional unsaturation (an enyne), the gold(I) catalyst activates the alkyne, forming a π-complex. nih.gov This facilitates an intramolecular attack by the alkene, leading to the formation of various cyclic structures. nih.gov The reaction often proceeds through intermediates that can be described as cyclopropyl (B3062369) gold(I) carbenes. nih.gov

The specific products of these cycloisomerizations can be influenced by several factors, including the nature of the substrate and the ligands on the gold catalyst. For example, gold-catalyzed cycloisomerization of propargyl vinyl ethers can be controlled to stereoselectively synthesize different bicyclic furan (B31954) and pyran derivatives. rsc.org Similarly, gold-catalyzed cycloisomerization of propargyl pyruvates has been utilized as a key step in the synthesis of certain natural products. acs.org

These reactions are synthetically valuable as they allow for the construction of complex molecular architectures from relatively simple starting materials under mild conditions. nih.gov

The following table provides examples of gold-catalyzed cycloisomerization reactions involving propargyl ethers.

| Substrate Type | Catalyst | Product Type | Ref. |

| Propargyl vinyl ethers | Gold(I) complex | Bicyclic furan and pyran derivatives | rsc.org |

| Propargyl pyruvates | Gold catalyst | γ-Alkylidenebutenolides | acs.org |

| 1,n-Enynes | Gold(I) complex | Various cyclic structures | acs.orgnih.gov |

| α-Yne-furans | Gold catalyst | Cyclic α,β-unsaturated aldehydes or ketones | nih.gov |

The terminal alkyne of the 2-propynyloxy group makes Cyclohexane, (2-propynyloxy)- a suitable substrate for "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgtcichemicals.com Click reactions are characterized by their high yields, stereospecificity, and simple reaction conditions. organic-chemistry.orgjetir.org The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is significantly accelerated by the presence of a copper(I) catalyst, which can increase the reaction rate by a factor of 107 to 108 compared to the uncatalyzed thermal reaction. jetir.org The copper-catalyzed reaction is also highly regioselective, exclusively yielding the 1,4-isomer, whereas the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The reaction is robust and can be performed in a variety of solvents, including water, and is tolerant of a wide range of functional groups. jetir.org

The resulting triazole ring is chemically stable and can act as a rigid linker in more complex molecules, finding applications in drug discovery, materials science, and bioconjugation. researchgate.net

Below is a summary of the key features of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

| Feature | Description | Ref. |

| Reactants | Terminal alkyne, Azide | nih.gov |

| Catalyst | Copper(I) | jetir.org |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Rate Acceleration | 107 to 108 compared to uncatalyzed reaction | jetir.org |

| Regioselectivity | Exclusively 1,4-isomer | nih.gov |

| Reaction Conditions | Mild, often at room temperature, compatible with aqueous solutions | organic-chemistry.org |

Mechanistic Probes and Intermediates in Reactions

Understanding the intermediates and reaction pathways is crucial for optimizing reaction conditions and predicting product outcomes. In reactions involving the 2-propynyloxy group, various techniques are employed to probe the mechanisms.

In gold-catalyzed cycloisomerizations of enynes, deuterium (B1214612) labeling experiments have been instrumental in elucidating the reaction mechanism. rsc.org The distribution of deuterium in the products can provide insights into bond-breaking and bond-forming steps. Computational studies, such as Density Functional Theory (DFT) calculations, are also used to model the energies of proposed intermediates and transition states, helping to distinguish between different possible mechanistic pathways. nih.gov

For instance, in the gold-catalyzed cycloisomerization of 1,5-allenynes, computational and experimental evidence suggests a mechanism involving the nucleophilic addition of an allene (B1206475) double bond to a cationic phosphinegold(I) complexed acetylide, followed by a 1,5-hydrogen shift. nih.gov In the cyclopropanation of alkenes with 1,6-enynes catalyzed by gold, the reaction is believed to be an electrophilic process that can proceed stepwise, yet remains stereospecific. rsc.org

In the context of radical reactions, the propargyl radical itself can be an important intermediate. tandfonline.com Studies on the reaction of propargyl radicals with other species, such as oxygen or the Criegee intermediate (CH₂OO), help to understand the complex reaction networks that can occur, for example, in combustion or atmospheric chemistry. helsinki.finih.govacs.org The potential energy surfaces of these reactions are often mapped out using high-level quantum chemical calculations to identify the most favorable reaction channels. nih.govacs.org

Visible light-induced reactions involving propargyl alcohol derivatives have also been studied mechanistically. scribd.comresearchgate.net Control experiments, kinetic analyses, and spectroscopic methods can be used to identify key intermediates and support proposed mechanisms, which may involve single-electron transfer (SET) processes and the formation of radical intermediates. scribd.comresearchgate.net

Kinetic Studies of Reactions Involving Cyclohexane, (2-propynyloxy)- or its Derivatives

Kinetic studies provide quantitative information about reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. Such studies are essential for understanding reaction mechanisms and for practical applications.

The kinetics of reactions involving the propargyl group have been investigated in various contexts. For example, the reaction of propargyl alcohol with formaldehyde (B43269) to form butynediol has been studied from a chemical kinetics standpoint. kyoto-u.ac.jp The rate of this reaction was found to be dependent on the pH of the solution and the concentrations of the reactants, with the reaction order changing under different conditions. kyoto-u.ac.jp

In the field of combustion chemistry, the kinetics of the reactions of propargylic radicals with oxygen have been studied. helsinki.fi These studies often involve monitoring the concentration of reactants and products over time and fitting the data to kinetic models. Such work is important for developing accurate models of combustion processes. helsinki.fi

Kinetic studies have also been performed on gold-catalyzed reactions of propargyl esters. For instance, the hydration of propargyl esters catalyzed by gold(I) complexes has been monitored using ¹H NMR spectroscopy to determine reaction rates. acs.org These studies can reveal the influence of the catalyst structure and the substrate on the reaction kinetics. acs.org

Furthermore, the kinetics of the reaction between the propargyl radical and the Criegee intermediate have been investigated theoretically. nih.gov By calculating the potential energy surface and using statistical theories like RRKM theory, temperature- and pressure-dependent rate constants for different reaction channels can be determined. nih.gov

The table below presents a selection of kinetic studies on reactions involving propargyl derivatives.

| Reaction | System Studied | Method | Key Findings | Ref. |

| Butynediol Formation | Propargyl alcohol and formaldehyde | Chemical kinetics experiments | Reaction rate is dependent on pH and reactant concentrations. | kyoto-u.ac.jp |

| Oxidation | Propargylic radicals and oxygen | Experimental and master-equation modeling | Provides rate coefficients for combustion modeling. | helsinki.fi |

| Hydration | Cyclohexyl propargyl ester with Gold(I) catalysts | ¹H NMR spectroscopy | Reaction rates are influenced by catalyst and substrate structure. | acs.org |

| Radical Reaction | Propargyl radical and Criegee intermediate | Theoretical calculations (CBS-QB3, RRKM) | Provides temperature- and pressure-dependent rate constants. | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the Cyclohexane (B81311), (2-propynyloxy)- molecule.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of Cyclohexane, (2-propynyloxy)- is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the propargyl group. Due to rapid chair-to-chair interconversion at room temperature, the protons on the cyclohexane ring often appear as a broad, unresolved multiplet. docbrown.infoyoutube.com However, at lower temperatures, the axial and equatorial protons can become distinguishable, leading to more complex splitting patterns. youtube.com

The protons of the propargyl group are expected to show characteristic chemical shifts. The acetylenic proton (-C≡CH) typically appears as a triplet in the range of δ 2.0-3.0 ppm. The methylene protons adjacent to the ether oxygen (-O-CH₂-C≡) are expected to resonate further downfield, likely in the region of δ 3.5-4.5 ppm, due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexane, (2-propynyloxy)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl Protons (10H) | 1.20 - 1.90 | m |

| Cyclohexyl Methine Proton (1H, -CH-O-) | 3.30 - 3.80 | m |

| Methylene Protons (-O-CH₂-C≡) | ~ 4.20 | d |

| Acetylenic Proton (-C≡CH) | ~ 2.40 | t |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides a definitive map of the carbon framework of Cyclohexane, (2-propynyloxy)-. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbons of the cyclohexane ring are expected to resonate in the aliphatic region of the spectrum. The carbon atom bonded to the oxygen (C-O) will be shifted downfield compared to the other cyclohexane carbons, typically appearing in the δ 70-80 ppm range. libretexts.org The remaining methylene carbons of the cyclohexane ring will likely produce signals between δ 20-40 ppm. libretexts.org

The propargyl group carbons have characteristic chemical shifts. The acetylenic carbons (-C≡C-) are expected in the region of δ 70-85 ppm, with the terminal, protonated carbon appearing at a slightly lower chemical shift than the quaternary carbon. The methylene carbon adjacent to the ether oxygen (-O-CH₂-) will be found in the δ 50-70 ppm range.

In the aforementioned study of a triazole derivative of cyclohexyl propargyl ether, the carbons of the cyclohexane ring were observed at δ 24.2, 26.0, and 32.4 ppm, with the methine carbon attached to the oxygen appearing at δ 77.6 ppm. rsc.org The methylene carbon of the propargyl group was found at δ 61.7 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexane, (2-propynyloxy)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Cyclohexyl) | 75 - 80 |

| CH₂ (Cyclohexyl) | 23 - 35 |

| -O-CH₂- | 55 - 65 |

| -C≡CH | 70 - 75 |

| -C≡CH | 78 - 83 |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. researchgate.nethuji.ac.ilwikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the cyclohexane ring and to confirm the coupling between the methylene and acetylenic protons of the propargyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection between the cyclohexyl ring and the propargyl group through the ether linkage, by observing a correlation between the methine proton of the cyclohexane ring (-CH-O-) and the methylene carbon of the propargyl group (-O-CH₂-), and vice versa.

While specific 2D NMR data for Cyclohexane, (2-propynyloxy)- is not available, these techniques are standard for the structural elucidation of organic molecules and would be essential for a complete characterization. researchgate.net

Relaxation Studies (e.g., T1 Measurements for Conformational Dynamics)

T1 relaxation time measurements can provide insights into the molecular motion and conformational dynamics of Cyclohexane, (2-propynyloxy)-. ox.ac.ukweizmann.ac.ilucsb.edunih.govnanalysis.com The T1 values for different protons in the molecule are influenced by their local environment and mobility. For instance, the protons of the relatively rigid cyclohexane ring in its chair conformation might exhibit different relaxation times compared to the more flexible propargyl group. ox.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of Cyclohexane, (2-propynyloxy)- is expected to show characteristic absorption bands for the alkyne, ether, and alkane functionalities.

Alkyne Group: The most prominent and diagnostic peaks for the propargyl moiety are the C≡C stretching vibration, which is typically a weak band appearing in the 2100-2260 cm⁻¹ region, and the ≡C-H stretching vibration, which gives a sharp, strong band around 3300 cm⁻¹.

Ether Linkage: The C-O-C stretching vibration of the ether group is expected to produce a strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Cyclohexane Group: The C-H stretching vibrations of the methylene groups in the cyclohexane ring will result in strong absorptions in the 2850-3000 cm⁻¹ range. qiboch.comdocbrown.info C-H bending vibrations for the CH₂ groups are also expected around 1440-1480 cm⁻¹. docbrown.info

Table 3: Predicted IR Absorption Bands for Cyclohexane, (2-propynyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne | ≡C-H Stretch | ~ 3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak |

| Alkane (Cyclohexyl) | C-H Stretch | 2850 - 3000 | Strong |

| Alkane (Cyclohexyl) | CH₂ Bend | 1440 - 1480 | Medium |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

Note: These are estimated values based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. The Raman spectrum of Cyclohexane, (2-propynyloxy)- is expected to be a composite of the characteristic vibrations of the cyclohexyl group and the propargyloxy side chain. The key vibrational modes are anticipated in distinct regions of the spectrum.

The cyclohexane moiety, in its stable chair conformation, exhibits several Raman-active modes. ustc.edu.cnnih.govacs.org These include the C-H stretching vibrations, typically found in the 2800–3000 cm⁻¹ region, as well as various CH₂ deformation modes (scissoring, twisting, rocking) and C-C skeletal vibrations at lower wavenumbers. ustc.edu.cnroyalsocietypublishing.org A particularly notable feature is the polarized ring "breathing" mode around 802 cm⁻¹. royalsocietypublishing.org

The propargyloxy group introduces highly characteristic and intense peaks. The terminal alkyne (C≡C-H) is a strong Raman scatterer. nih.govacs.org Its most prominent features are the C≡C triple bond stretch, which appears in a relatively uncongested spectral window around 2100-2150 cm⁻¹, and the sharp ≡C-H stretch, typically observed near 3300 cm⁻¹. nih.govresearchgate.net The ether linkage (C-O-C) contributes stretching vibrations, though these are generally weaker in Raman spectra compared to the alkyne and hydrocarbon modes and can be difficult to distinguish from other signals in the fingerprint region (1050-1150 cm⁻¹). pressbooks.pub

Table 1: Predicted Major Raman Vibrational Modes for Cyclohexane, (2-propynyloxy)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch (sp³) | Cyclohexane CH₂ | 2850 - 2950 | Strong |

| C≡C Stretch | Terminal Alkyne | 2100 - 2150 | Strong, Sharp |

| CH₂ Scissor | Cyclohexane CH₂ | 1440 - 1465 | Medium |

| C-O-C Stretch | Ether | 1050 - 1150 | Weak to Medium |

| C-C Ring Breathing | Cyclohexane | ~802 | Medium, Polarized |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For Cyclohexane, (2-propynyloxy)- (C₉H₁₄O), the molecular weight is 138.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. wikipedia.org

The fragmentation of ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom or cleavage of the C-O bond. pressbooks.publibretexts.org For Cyclohexane, (2-propynyloxy)-, several key fragmentation pathways are anticipated:

Alpha-Cleavage: The most common fragmentation for ethers involves the cleavage of a bond adjacent to the oxygen. wikipedia.org This could involve the loss of an ethyl group from the cyclohexane ring, initiated by the oxygen.

Loss of the Propargyloxy Group: Cleavage of the C-O bond can lead to the formation of a cyclohexyl cation or related fragments. The loss of the entire propargyl side chain (•OCH₂C≡CH) would result in a fragment with an m/z of 83, corresponding to the [C₆H₁₁]⁺ ion.

Loss of the Propargyl Group: Cleavage of the O-CH₂ bond would result in the loss of the propargyl radical (•CH₂C≡CH), mass 39, leading to a fragment at m/z 99, [C₆H₁₁O]⁺.

Cyclohexane Ring Fragmentation: The molecular ion or subsequent fragments containing the cyclohexane ring can undergo characteristic fragmentation, most notably the loss of a neutral ethene molecule (C₂H₄, mass 28), a common pathway for cyclic alkanes. msu.eduwhitman.edu This would produce a peak at M-28 or from other major fragments.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving hydrogen transfer could also occur. youtube.com

Table 2: Predicted Fragmentation Pattern for Cyclohexane, (2-propynyloxy)- in EI-MS

| m/z Value | Possible Ion Structure | Neutral Loss |

| 138 | [C₉H₁₄O]⁺• | (Molecular Ion) |

| 99 | [C₆H₁₁O]⁺ | •C₃H₃ (Propargyl radical) |

| 83 | [C₆H₁₁]⁺ | •OC₃H₃ |

| 82 | [C₆H₁₀]⁺• | C₃H₄O |

| 67 | [C₅H₇]⁺ | C₄H₇O |

| 55 | [C₄H₇]⁺ | C₅H₇O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The types of electronic transitions possible in a molecule depend on the nature of its chemical bonds and the presence of non-bonding electrons.

Cyclohexane, (2-propynyloxy)- contains sigma (σ) bonds, pi (π) bonds within the alkyne group, and non-bonding (n) electron pairs on the ether oxygen.

σ → σ* Transitions: Electrons in the C-C and C-H sigma bonds of the cyclohexane ring require high energy to be excited. These transitions occur in the far-ultraviolet region, typically at wavelengths below 200 nm. masterorganicchemistry.com

n → σ* Transitions: The non-bonding electrons on the ether oxygen can be promoted to an anti-bonding sigma orbital. This transition also typically falls in the far-UV range (around 185 nm for simple ethers). wikipedia.org

π → π* Transitions: The electrons in the π-bond of the carbon-carbon triple bond can be excited to a π* anti-bonding orbital. For a simple, non-conjugated alkyne, this transition is also found in the high-energy, far-UV region (around 170 nm). masterorganicchemistry.com

Since the compound lacks significant conjugation or chromophores that absorb in the 200-800 nm range, Cyclohexane, (2-propynyloxy)- is expected to be transparent in a standard UV-Vis spectrum. masterorganicchemistry.com Any measurable absorption would likely be end-absorption at the low-wavelength limit of the instrument.

Table 3: Predicted Electronic Transitions for Cyclohexane, (2-propynyloxy)-

| Transition Type | Orbitals Involved | Expected Wavelength (λₘₐₓ) | Region |

| σ → σ | C-C, C-H | < 200 nm | Far UV |

| n → σ | Oxygen lone pair → σ | ~185 nm | Far UV |

| π → π | C≡C → C≡C* | ~170 nm | Far UV |

X-ray Diffraction (XRD) for Crystalline Structures and Polymer Chain Distance

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglabtoo.com This technique can elucidate detailed structural parameters, including bond lengths, bond angles, and torsional angles. taylorfrancis.com

For XRD analysis to be performed on Cyclohexane, (2-propynyloxy)-, the compound must first be obtained in the form of a single crystal of sufficient quality. Assuming a suitable crystal could be grown, a single-crystal XRD experiment would provide invaluable structural information. nih.gov This would include:

Confirmation of Connectivity: An unambiguous determination of the atomic connections.

Molecular Conformation: The precise conformation of the cyclohexane ring (e.g., a perfect or distorted chair form) and the orientation of the (2-propynyloxy)- substituent (axial versus equatorial) in the solid state.

Bond Parameters: Highly accurate measurements of all bond lengths (C-C, C-H, C-O, C≡C) and angles.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces.

As of now, there is no publicly available crystal structure for Cyclohexane, (2-propynyloxy)- in crystallographic databases. Therefore, specific unit cell dimensions, space groups, and atomic coordinates cannot be provided. The application of XRD remains contingent on the successful crystallization of the compound. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into "Cyclohexane, (2-propynyloxy)-".

Spectroscopic Property Prediction (e.g., NMR Shifts, Vibrational Frequencies, UV-Vis Transitions)

Once the optimized geometry is obtained, computational methods can be used to predict various spectroscopic properties. These predictions are invaluable for interpreting experimental data and confirming the structure of the molecule.

NMR Shifts: The chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for the axial and equatorial conformers would likely differ, providing a potential way to distinguish them experimentally.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. This would help in identifying characteristic vibrational modes associated with the cyclohexane (B81311) ring, the ether linkage, and the alkyne group.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This would provide information about the electronic structure and the energy levels of the molecule's orbitals.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are instrumental in studying the reactivity of molecules and the mechanisms of their reactions. For "Cyclohexane, (2-propynyloxy)-", one could investigate reactions involving the propargyl group, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), or reactions involving the cyclohexane ring.

Computational chemists can map out the potential energy surface of a reaction, locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of "Cyclohexane, (2-propynyloxy)-" over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about the conformational flexibility of the molecule, its interactions with solvents, and its behavior at different temperatures. For instance, an MD simulation could be used to observe the ring-flipping process between the two chair conformations of the cyclohexane ring and to calculate the free energy barrier for this process.

Topological and Electronic Structure Analysis

Further analysis of the wave function or electron density obtained from quantum chemical calculations can reveal deeper insights into the bonding and electronic properties of "Cyclohexane, (2-propynyloxy)-".

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution, hybridization, and donor-acceptor interactions between orbitals within the molecule. This would help in understanding the nature of the chemical bonds and the influence of the (2-propynyloxy)- substituent on the electronic structure of the cyclohexane ring.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and bonds within a molecule. This can provide a quantitative description of the bond strengths and the nature of the interatomic interactions.

Polymerization Studies and Polymer Chemistry

Cyclohexane (B81311), (2-propynyloxy)- as a Monomer or Cross-linking Agent

The structure of Cyclohexane, (2-propynyloxy)- allows it to act as a monomer in chain-growth polymerizations. The terminal alkyne group can be polymerized through several established methods, each imparting unique characteristics to the resulting polymer.

Radical polymerization is a common method for polymerizing vinyl monomers. While terminal alkynes are generally less reactive than alkenes in conventional radical polymerization, they can be polymerized, often leading to conjugated polymer backbones. For a monomer like Cyclohexane, (2-propynyloxy)-, a radical initiator would add to the triple bond, creating a vinyl radical. This radical would then propagate by adding to subsequent monomer units. Due to the potential for side reactions and the relative stability of the propagating radical, high molecular weight polymers are not always achieved through this method alone. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially offer better control over the molecular weight and dispersity of the resulting polymer.

Cationic polymerization is initiated by electrophiles and is suitable for monomers that can form stable carbocationic intermediates. wikipedia.orglibretexts.org The ether oxygen in Cyclohexane, (2-propynyloxy)- could potentially be protonated by a strong acid, but polymerization through the alkyne group is more likely. The initiation would involve an electrophilic attack on the triple bond, generating a vinyl cation. Propagation would then proceed by the successive addition of monomer molecules to this active cationic center. wikipedia.org Monomers suitable for cationic polymerization are typically nucleophilic and form stable cations. wikipedia.org The cyclohexane group may offer some steric hindrance, influencing the stereochemistry and properties of the final polymer.

Coordination-insertion polymerization, often utilizing transition metal catalysts like Ziegler-Natta or metallocene systems, is a powerful method for polymerizing alkynes. rsc.org This mechanism involves the coordination of the monomer to a metal center, followed by insertion into a metal-polymer bond, which extends the chain. rsc.org This method is renowned for providing excellent control over polymer tacticity (stereochemistry), which can lead to materials with highly ordered structures and distinct physical properties. For Cyclohexane, (2-propynyloxy)-, a suitable transition metal catalyst could enable the synthesis of stereoregular polymers with potentially high molecular weights.

Post-Polymerization Functionalization via the 2-Propynyloxy Group

One of the most significant features of polymers derived from Cyclohexane, (2-propynyloxy)- is the presence of pendant alkyne groups along the polymer backbone. These groups are exceptionally versatile handles for post-polymerization modification, allowing for the synthesis of a wide array of functional materials from a single precursor polymer. utexas.eduwiley.com This strategy is advantageous as it allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. utexas.edu

The terminal alkyne is particularly amenable to "click" chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction.

CuAAC: This highly efficient and specific reaction allows for the covalent attachment of azide-containing molecules to the polymer backbone, forming a stable triazole linkage. This can be used to attach biomolecules, fluorescent dyes, or other functional moieties.

Thiol-yne Reaction: This reaction involves the radical-mediated addition of a thiol to the alkyne. Depending on the stoichiometry, either a single or double addition can occur, providing another route to functionalize the polymer with sulfur-containing groups. nih.gov

These post-modification strategies enable the creation of polymer libraries where properties like solubility, thermal behavior, and chemical reactivity can be systematically tuned.

Development of Cyclohexane-Derived Polymer Architectures

| Polymer Architecture | Description | Potential Synthesis Method |

| Linear Polymers | Simple, unbranched chains. mcpolymers.com | Achievable through most standard polymerization methods (Radical, Cationic, Coordination). |

| Block Copolymers | Chains composed of two or more distinct polymer segments linked together. libretexts.org | Living polymerization techniques (e.g., living cationic or controlled radical) allow for sequential monomer addition. |

| Graft/Brush Copolymers | A main polymer backbone with side chains of a different polymer grafted onto it. libretexts.org | The pendant alkyne groups on a poly(cyclohexane, (2-propynyloxy)-) backbone can be used as initiation sites for growing a second type of polymer ("grafting from") or for attaching pre-made polymer chains ("grafting to"). |

| Cyclic Polymers | Polymers where the two chain ends are connected to form a ring. researchgate.netrsc.org | Can be synthesized through ring-closure strategies of linear precursors or via ring-expansion polymerization methods. researchgate.net |

These advanced architectures can be used to design materials with specific self-assembly behaviors, mechanical properties, and functionalities. For instance, amphiphilic block copolymers could form micelles in solution, while brush copolymers could be used to modify surface properties.

Kinetic Aspects of Polymerization Processes

The study of polymerization kinetics provides insight into the rates of initiation, propagation, and termination, which are crucial for controlling the molecular weight and structure of the final polymer. For the polymerization of Cyclohexane, (2-propynyloxy)-, the kinetics would be highly dependent on the chosen method.

In radical polymerization , the rate is typically proportional to the monomer concentration and the square root of the initiator concentration.

In cationic polymerization , the rate can be influenced by the type of initiator, solvent polarity, and temperature, with side reactions like chain transfer being significant. researchgate.net

In coordination polymerization , the kinetics are complex and depend on the catalyst structure, cocatalyst, monomer concentration, and temperature. The rate of polymerization and the molecular weight of the polymer can often be tuned by varying these parameters. mdpi.com

Kinetic studies for the polymerization of a specific monomer like Cyclohexane, (2-propynyloxy)- would involve monitoring monomer consumption over time under various conditions to determine rate constants and activation energies. This data is essential for optimizing reaction conditions to achieve desired polymer characteristics in a predictable and reproducible manner.

Catalytic Applications and Catalysis Research

Role as a Substrate in Catalytic Transformations

The reactivity of Cyclohexane (B81311), (2-propynyloxy)- can be selectively directed towards either the cyclohexane ring or the alkyne moiety, depending on the choice of catalyst and reaction conditions.

The oxidation of Cyclohexane, (2-propynyloxy)- can proceed via two distinct and competitive pathways: attack on the C-H bonds of the cyclohexane ring or oxidation of the carbon-carbon triple bond.

Oxidation of the Cyclohexane Ring: The catalytic oxidation of saturated hydrocarbons like cyclohexane is a cornerstone of industrial chemistry, typically proceeding through a free-radical mechanism to produce cyclohexanol (B46403) and cyclohexanone (B45756). mdpi.com This process can be initiated by various transition metal catalysts. In the context of Cyclohexane, (2-propynyloxy)-, the reaction would involve the abstraction of a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. This radical then reacts with an oxidant, often molecular oxygen or a peroxide, to form a cyclohexyl hydroperoxide intermediate, which subsequently decomposes to the corresponding alcohol and ketone products. mdpi.com The presence of the ether linkage may influence the regioselectivity of the initial C-H bond abstraction.

Oxidation of the Alkyne Moiety: Alternatively, the propargyl ether group is susceptible to gold-catalyzed oxidation. nih.govescholarship.org This highly regioselective transformation targets the alkyne functionality. Using an oxidant such as 8-methylquinoline (B175542) N-oxide in the presence of a gold catalyst (e.g., Ph₃PAuNTf₂), propargylic ethers are efficiently converted into β-alkoxyenones. nih.gov This reaction proceeds via an α-oxo gold carbene intermediate. nih.govdntb.gov.ua For Cyclohexane, (2-propynyloxy)-, this pathway would yield (E/Z)-1-(cyclohexyloxy)prop-1-en-3-one, leaving the cyclohexane ring intact. This method provides an efficient route to synthetically versatile enones from readily available propargyl ethers. nih.gov

| Reaction Type | Catalyst System (Example) | Reactive Site | Major Product(s) |

|---|---|---|---|

| Ring Oxidation | Cobalt or Iron Salts / O₂ | Cyclohexane C-H Bonds | (2-propynyloxy)cyclohexanol, (2-propynyloxy)cyclohexanone |

| Alkyne Oxidation | Ph₃PAuNTf₂ / N-Oxide | C≡C Triple Bond | 1-(cyclohexyloxy)prop-1-en-3-one |

The alkyne group in Cyclohexane, (2-propynyloxy)- is the primary site for catalytic hydrogenation. The reaction can be controlled to produce either the corresponding alkene or the fully saturated alkane with high selectivity, leaving the cyclohexane ring unaffected. libretexts.org

Partial Hydrogenation to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage. This reaction proceeds with syn-addition of hydrogen, selectively forming Cyclohexane, (2-propenyloxy)- with cis-(Z) stereochemistry. libretexts.org

Dissolving Metal Reduction to Alkene: Alternatively, reduction with sodium or lithium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, yielding the trans-(E) isomer of Cyclohexane, (2-propenyloxy)-. libretexts.org

Full Hydrogenation to Alkane: Complete reduction of the triple bond to a single bond is readily achieved using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. libretexts.org This reaction yields Cyclohexane, propoxy-.

| Desired Product | Catalyst / Reagent | Stereochemistry |

|---|---|---|

| Cyclohexane, (2-propenyloxy)- | H₂, Lindlar's Catalyst | cis-(Z) |

| Cyclohexane, (2-propenyloxy)- | Na, NH₃(l) | trans-(E) |

| Cyclohexane, propoxy- | H₂, Pd/C or PtO₂ | N/A |

Homogeneous gold catalysis is particularly effective for activating carbon-carbon triple bonds due to the carbophilic nature of gold complexes. beilstein-journals.org The alkyne moiety in Cyclohexane, (2-propynyloxy)- is an ideal substrate for a variety of gold-catalyzed transformations.

One of the most significant reactions is intramolecular hydroalkoxylation or cycloisomerization, where a gold catalyst activates the alkyne towards nucleophilic attack. organic-chemistry.org While the title compound lacks an internal nucleophile for a simple intramolecular reaction, it can readily participate in intermolecular additions. Furthermore, gold catalysts can promote complex cycloisomerization cascades and rearrangements. For example, in the presence of a gold catalyst, 1,6-diynes can undergo alkoxycyclization to form bicyclic ketones. nih.gov Propargylic esters and alcohols are known to undergo Meyer-Schuster-type rearrangements or 1,3-acyloxy migrations to form allenes or enones. worldscientific.comprezi.com These transformations highlight the potential of the propargyl group in Cyclohexane, (2-propynyloxy)- to be converted into various other functional groups under the influence of a gold catalyst.

Integration into Catalytic Systems (e.g., Covalent Organic Frameworks, Metal Complexes)

Beyond its role as a substrate, Cyclohexane, (2-propynyloxy)- has the potential to be incorporated as a structural component within larger catalytic systems.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from organic building blocks (linkers) joined by strong covalent bonds. tcichemicals.com By functionalizing the cyclohexane ring of the title compound with reactive groups (e.g., amines, aldehydes, boronic acids), it could be used as a linker in COF synthesis. The resulting framework would feature pores decorated with propargyl ether groups. These pendant alkyne functionalities are valuable for post-synthetic modification, allowing for the attachment of active catalytic sites or other functional moieties via "click" chemistry. nih.gov

Metal Complexes: The ether oxygen and the alkyne π-system of Cyclohexane, (2-propynyloxy)- offer potential coordination sites for metal ions. As such, it could serve as an ancillary ligand in transition metal complexes. nih.gov By coordinating to a metal center, it could modify the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability in reactions such as polymerization or cross-coupling. chempedia.info The development of ligands is crucial for advancing the capabilities of transition metal catalysts. nih.gov

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms involving Cyclohexane, (2-propynyloxy)- is key to optimizing catalytic processes.

Mechanism of Cyclohexane Ring Oxidation: The catalytic oxidation of the cyclohexane ring generally follows a Mars-van Krevelen or a related free-radical pathway. mdpi.com The cycle is initiated by the catalyst interacting with an oxidant to generate radical species. These radicals abstract a hydrogen atom from the cyclohexane C-H bond, forming a cyclohexyl radical. This radical is then trapped by oxygen to form a peroxyl radical, which can propagate the chain reaction and ultimately lead to the formation of cyclohexyl hydroperoxide. The catalyst facilitates the decomposition of this hydroperoxide into the final cyclohexanol and cyclohexanone products.

Mechanism of Gold-Catalyzed Alkyne Transformations: Gold-catalyzed reactions of the alkyne moiety proceed through a distinct, non-radical pathway. The catalytic cycle typically begins with the coordination of a cationic gold(I) complex to the C≡C triple bond. beilstein-journals.org This π-coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack.

In gold-catalyzed oxidation , an N-oxide oxidant attacks the gold-activated alkyne. This is followed by a rearrangement to form a highly reactive α-oxo gold carbene intermediate. Subsequent migration of a hydride and regeneration of the gold catalyst yields the β-alkoxyenone product. nih.gov

In cycloisomerization or hydrofunctionalization reactions , the gold-activated alkyne is attacked by a nucleophile. pku.edu.cn The resulting vinyl-gold intermediate can then undergo various downstream reactions, such as protonolysis (protodeauration), which releases the functionalized product and regenerates the active gold(I) catalyst, thus closing the catalytic cycle. nih.gov

Advanced Material Applications and Functional Materials

Incorporation into Covalent Organic Frameworks (COFs)

There is no available research detailing the use of Cyclohexane (B81311), (2-propynyloxy)- as a building block or functional moiety in the synthesis or design of Covalent Organic Frameworks (COFs). The reactive (2-propynyloxy)- group, containing an alkyne, theoretically makes it a candidate for click chemistry reactions, which are sometimes employed in the post-synthetic modification of COFs. However, no studies have been published that specifically utilize this compound for such purposes.

Cyclohexane Derivatives in Functional Polymers and Plastics

While the functionalization of polymers is a broad and active area of research, there are no specific studies on the use of Cyclohexane, (2-propynyloxy)- as a monomer, co-monomer, or additive in the creation of functional polymers and plastics. The propargyl group is well-known for its utility in polymer modification via azide-alkyne cycloaddition ("click chemistry"), but its specific attachment to a cyclohexane ring in this configuration has not been reported in the context of polymer science.

Functionalization for Specific Material Properties and Performance

Due to the absence of research on the incorporation of Cyclohexane, (2-propynyloxy)- into any material, there is consequently no data on how it could be used to functionalize materials for specific properties or performance enhancements. Research would be required to determine its potential effects on thermal stability, mechanical strength, optical properties, or other material characteristics.

Analytical Methodologies for Research and Development

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. rroij.com For a molecule like Cyclohexane (B81311), (2-propynyloxy)-, with its moderate polarity and volatility, several chromatographic methods are particularly suitable.

Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds, making it well-suited for assessing the purity of Cyclohexane, (2-propynyloxy)-. sigmaaldrich.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. libretexts.org Elution occurs as an inert carrier gas, such as helium or nitrogen, sweeps the vaporized sample through the column. libretexts.org Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. sigmaaldrich.com

For Cyclohexane, (2-propynyloxy)-, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically effective. The Flame Ionization Detector (FID) is a common choice for this type of organic molecule due to its high sensitivity and broad applicability. intertek.com The purity of a sample is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. The presence of impurities, such as unreacted starting materials or byproducts, would appear as separate peaks with different retention times. Given the volatility of related compounds like propargyl chloride and its isomers, GC is an effective tool for their separation and analysis. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis This table presents hypothetical yet typical conditions for the analysis of Cyclohexane, (2-propynyloxy)-.

| Parameter | Value | Purpose |

|---|---|---|

| Column Type | DB-5ms (or equivalent) | Provides good separation for compounds of moderate polarity. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions offering a balance of resolution and analysis time. |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points and interactions. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. gcms.cz It is particularly useful for compounds that are not sufficiently volatile for GC. While Cyclohexane, (2-propynyloxy)- is amenable to GC, HPLC offers an alternative, especially for preparative-scale purification or when analyzing mixtures containing non-volatile components.

The analysis of a structurally analogous compound, Cyclohexane, (ethenyloxy)-, has been successfully performed using reverse-phase (RP) HPLC. sielc.com This suggests that a similar approach would be effective for Cyclohexane, (2-propynyloxy)-. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A C18 (octadecylsilane) column is a common choice for this type of separation. Detection is typically achieved using an ultraviolet (UV) detector, although the alkyne group in the target molecule does not possess a strong chromophore, which may necessitate the use of other detectors like a Refractive Index (RI) detector or Mass Spectrometry (MS).

Table 2: Suggested HPLC Method for Cyclohexane, (2-propynyloxy)- Analysis Based on established methods for similar compounds like Cyclohexane, (ethenyloxy)-. sielc.com

| Parameter | Value/Type | Rationale |

|---|---|---|

| Mode | Reverse-Phase (RP) | Suitable for moderately polar to non-polar compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for RP-HPLC providing good efficiency. |

| Mobile Phase | Acetonitrile/Water Gradient | A common solvent system that allows for the elution of a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) | UV detection is possible but may have low sensitivity; RI is a universal detector. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. quora.comukessays.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. rroij.com The technique uses a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum, and a liquid mobile phase (eluent). ukessays.com

For monitoring the synthesis of Cyclohexane, (2-propynyloxy)-, which might be formed from a cyclohexanol (B46403) derivative and a propargyl halide, TLC is an ideal tool. A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the starting materials. The plate is then placed in a chamber containing a suitable eluent, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf value). The ether product, Cyclohexane, (2-propynyloxy)-, is expected to be less polar than its alcohol precursor, and would therefore exhibit a higher Rf value, allowing for clear visualization of the reaction's progression.

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., Cyclohexanol) | 0.25 | Spot diminishes in intensity as the reaction proceeds. |

| Product (Cyclohexane, (2-propynyloxy)-) | 0.60 | Spot appears and increases in intensity over time. |

| Reaction Mixture (Mid-point) | 0.25 and 0.60 | Both starting material and product spots are visible. |

*Rf values are illustrative and depend on the specific TLC plate and eluent system (e.g., Hexane:Ethyl Acetate 8:2 on silica gel).

Hyphenated Techniques (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most powerful and widely used of these methods, providing both separation and structural identification of the components in a mixture. mdpi.comsemanticscholar.org

In a GC-MS system, the gas chromatograph separates the individual compounds, which then enter the mass spectrometer. intertek.com The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a molecular "fingerprint." A study involving the GC-MS analysis of natural extracts successfully identified a related compound, Cyclopentanol, 2-(2-propynyloxy)-, trans-, demonstrating the technique's efficacy for this class of molecules. researchgate.net

For Cyclohexane, (2-propynyloxy)-, GC-MS analysis would provide its retention time from the GC component and a mass spectrum from the MS component. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (138.21 g/mol ). Furthermore, the fragmentation pattern would provide structural confirmation, with characteristic fragments corresponding to the loss of the propargyl group or cleavage of the cyclohexane ring. This detailed information is invaluable for confirming the identity of the synthesized product and for identifying unknown impurities in a sample.

Table 4: Expected GC-MS Data for Cyclohexane, (2-propynyloxy)-

| Parameter | Expected Result | Information Provided |

|---|---|---|

| Retention Time (GC) | Compound-specific | Helps identify the compound in a mixture based on its elution profile. |

| Molecular Ion Peak (MS) | m/z = 138 | Confirms the molecular weight of the compound. |

| Key Fragmentation Peaks (MS) | m/z = 99 [M-C3H3]+ | Corresponds to the loss of the propargyl group. |

| m/z = 81 [C6H9]+ | Suggests the presence of a cyclohexenyl fragment after rearrangement/loss. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing a 2-propynyloxy group onto a cyclohexane ring, and how can reaction conditions be optimized?

- Methodological Answer : The 2-propynyloxy group can be introduced via nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves solvent polarity (polar aprotic solvents enhance nucleophilicity), temperature control (40–60°C to balance reactivity and side reactions), and stoichiometric ratios (excess propargyl bromide to drive completion). Characterization via FT-IR and ¹H NMR confirms substitution by identifying C≡C stretching (~2100 cm⁻¹) and propargyl proton signals (δ 2.0–2.5 ppm). Computational tools like Gaussian can model transition states to refine reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.